molecular formula C18H22O9 B1163848 Methyl 4-O-feruloylquinate CAS No. 195723-10-5

Methyl 4-O-feruloylquinate

Cat. No. B1163848
CAS RN: 195723-10-5
M. Wt: 382.4 g/mol
InChI Key:
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Description

Synthesis Analysis

The synthesis of feruloylquinic acids and their derivatives, including methyl esters, has been explored through various chemical routes. Notably, a novel synthesis approach for 5-O-feruloylquinic acid, a closely related compound, involves a six-step sequence culminating in a Knoevenagel condensation, which is adaptable for the synthesis of potential human metabolites of these compounds (Menozzi Smarrito et al., 2008). Another study describes the efficient synthesis of 3-, 4-, and 5-O-feruloylquinic acids from d-(−)-quinic acid, highlighting the versatility of synthetic approaches for obtaining various feruloylquinic acid derivatives (Dokli et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds such as feruloylquinic acids is characterized by the presence of a quinic acid core esterified with ferulic acid. This structural motif is essential for the biological activities observed in these compounds. Advanced techniques like LC-MS(n) have been utilized to characterize new classes of chlorogenic acids in green coffee beans, including dimethoxycinnamoylquinic acids and diferuloylquinic acids, which share structural similarities with methyl 4-O-feruloylquinate (Clifford et al., 2006).

Chemical Reactions and Properties

Feruloylquinic acids and their derivatives participate in various chemical reactions, including esterification and condensation processes, that are critical for their synthesis. The reactivity of these compounds is influenced by the functional groups present, such as the ester and hydroxy groups, which can undergo reactions under specific conditions. The chemical synthesis and characterization of potential human metabolites of 5-O-feruloylquinic acid, including sulfated and glucuronidated conjugates, demonstrate the chemical reactivity of these molecules (Menozzi-Smarrito et al., 2011).

Physical Properties Analysis

The physical properties of this compound and related compounds are influenced by their molecular structure. Factors such as solubility, melting point, and crystallinity are determined by the arrangement of functional groups and the overall molecular conformation. For instance, the analysis of related quinoline derivatives reveals insights into their crystalline structure and physical characteristics, which are essential for understanding their behavior in biological systems and synthesis processes (Wyrzykowski et al., 2006).

Chemical Properties Analysis

The chemical properties of this compound, such as acidity, basicity, and reactivity towards various reagents, are crucial for its potential biological activities and applications. Studies on feruloylquinic acids and their derivatives have explored their antioxidative and metabolic properties, shedding light on the chemical behavior of these compounds in biological contexts. For example, the metabolism of 4,5-O-dicaffeoylquinic acid methyl ester by human intestinal flora highlights the biotransformation capabilities of these compounds and their interactions with biological systems (Yang et al., 2013).

Scientific Research Applications

  • Synthesis and Metabolism : A novel synthesis of 5-O-feruloylquinic acid and its methyl ester derivative, closely related to Methyl 4-O-feruloylquinate, has been developed. This synthesis is significant for the preparation of potential human metabolites of these compounds, with the key reaction being a Knoevenagel condensation (Smarrito et al., 2008).

  • Phase II Metabolism : The metabolic fate of feruloylquinic acids, a major class of biologically active phenolic antioxidants found in coffee beans, was investigated. Chemical synthesis of potential human metabolites, including sulfated and glucuronidated conjugates, was performed for the first time (Menozzi-Smarrito et al., 2011).

  • Gastric Absorption and Metabolism : A study revealed the gastric absorption and metabolism of chlorogenic acids, including feruloylquinic acids, which are believed to contribute to health benefits such as reduced risk of type 2 diabetes (Farrell et al., 2011).

  • Anti-Viral Activity : this compound, along with other chlorogenic acid derivatives, was isolated from Stemona japonica and demonstrated moderate inhibitory effects against Avian Influenza Virus (H5N1) in vitro (Ge et al., 2007).

  • Inhibition of Platelet Lipoxygenase : this compound, isolated from Ponkan fruit, was found to inhibit rat platelet 12-lipoxygenase, suggesting potential anti-inflammatory applications (Nogata et al., 2001).

  • Amelioration of Myocardial Hypertrophy : A study on cryptochlorogenic acid (4-CQA) and its metabolites, including 4-O-feruloylquinic acid, found they significantly ameliorated pathological cardiac hypertrophy in H9c2 cells, potentially through the Akt/mTOR/HIF-1α pathway (Li et al., 2022).

  • Antimalarial Activities : The antimalarial activities of various compounds, including those structurally related to this compound, were investigated, focusing on their redox properties and effects on Plasmodium falciparum (Ehrhardt et al., 2013).

Mechanism of Action

Target of Action

Methyl 4-O-feruloylquinate is a natural compound that has been identified as a potential tyrosinase inhibitor . Tyrosinase is a key enzyme involved in the production of melanin, a pigment responsible for color in skin, hair, and eyes. By inhibiting tyrosinase, this compound can potentially influence pigmentation processes.

Mode of Action

It is known to interact with tyrosinase, potentially altering its activity and thus affecting the production of melanin

Biochemical Pathways

This compound affects the melanogenesis pathway by inhibiting the activity of tyrosinase . This inhibition can lead to a decrease in melanin production. The downstream effects of this action could include changes in pigmentation, although the specific effects would depend on the context and extent of tyrosinase inhibition.

Result of Action

The primary molecular effect of this compound is the inhibition of tyrosinase, which can lead to a decrease in melanin production . This could potentially result in changes to pigmentation. On a cellular level, the effects would likely vary depending on the specific cell types and biological contexts involved.

properties

IUPAC Name

methyl 1,3,5-trihydroxy-4-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxy]cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O9/c1-25-14-7-10(3-5-11(14)19)4-6-15(22)27-16-12(20)8-18(24,9-13(16)21)17(23)26-2/h3-7,12-13,16,19-21,24H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSAJVICHISXEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC2C(CC(CC2O)(C(=O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the known biological activity of Methyl 4-O-feruloylquinate?

A1: this compound, isolated from Stemona japonica, has shown moderate inhibitory activity against avian influenza A virus (H5N1) in vitro. [] This activity was assessed using the Neutral Red uptake assay. []

Q2: Were there any other compounds isolated from Stemona japonica that showed similar activity?

A2: Yes, along with this compound, Methyl 3-O-feruloylquinate also exhibited moderate inhibitory effects against AIV (H5N1) in vitro. []

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